molecular formula C12H11NO5 B6230307 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid CAS No. 26893-25-4

4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid

Cat. No.: B6230307
CAS No.: 26893-25-4
M. Wt: 249.22 g/mol
InChI Key: ICLZRXYHJMQSJF-UHFFFAOYSA-N
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Description

4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid is a versatile chemical compound extensively used in scientific research. Its unique structure and properties make it a valuable tool for advancing various scientific studies, particularly in drug synthesis, organic chemistry, and bioactive molecule development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives under specific conditions . Another method includes the use of specialized reactions involving quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates in the synthesis of more complex bioactive molecules .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological processes and the development of bioactive molecules.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid can be compared with other similar compounds, such as flindersine, N-methylflindersine, haplamine, and N-methylhaplamine . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .

Conclusion

This compound is a valuable compound in scientific research, offering unique properties and applications across various fields. Its synthesis, chemical reactions, and mechanism of action make it a versatile tool for advancing knowledge and developing new technologies.

Properties

CAS No.

26893-25-4

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

7,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO5/c1-17-8-4-3-6-9(11(8)18-2)13-5-7(10(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)

InChI Key

ICLZRXYHJMQSJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=CN2)C(=O)O)OC

Purity

95

Origin of Product

United States

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